2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole typically involves the reaction of difluoromethylthio compounds with oxadiazole precursors. One common method involves the use of difluoromethylthio reagents in the presence of a base and a suitable solvent. The reaction conditions often include moderate temperatures and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The difluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the type of reaction and the reagents used .
Scientific Research Applications
2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The difluoromethylthio group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The oxadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-2-p-tolylacetic acid: This compound shares the difluoromethylthio group but differs in its overall structure and properties.
3,4-Difluoro-2-pyrone: Another compound with difluoromethyl groups, but with a different heterocyclic core.
Uniqueness
2-(Difluoro(p-tolylthio)methyl)-5-methyl-1,3,4-oxadiazole is unique due to its specific combination of the difluoromethylthio group and the oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H10F2N2OS |
---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
2-[difluoro-(4-methylphenyl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H10F2N2OS/c1-7-3-5-9(6-4-7)17-11(12,13)10-15-14-8(2)16-10/h3-6H,1-2H3 |
InChI Key |
OZDBPFGHQBOURC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C2=NN=C(O2)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.